molecular formula C8H10O B1597331 Bicyclo[2.2.2]oct-5-en-2-one CAS No. 2220-40-8

Bicyclo[2.2.2]oct-5-en-2-one

Cat. No. B1597331
CAS RN: 2220-40-8
M. Wt: 122.16 g/mol
InChI Key: UJVGEBBKXJLFPB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-en-2-one, also known as bicyclo[2.2.2]oct-2-en-5-one, is a bicyclic hydrocarbon with the molecular formula C8H10O. It is a cyclic ketone with two rings of four carbon atoms each, and two oxygen atoms. Bicyclo[2.2.2]oct-5-en-2-one is a colorless solid with a melting point of 56-58 °C and a boiling point of 156-157 °C. It is insoluble in water, but soluble in ethanol and ether.

Scientific Research Applications

1. Synthesis of Sesquiterpenes and Trinorcarenes Bicyclo[2.2.2]oct-5-en-2-one has been utilized in the synthesis of complex organic compounds, such as sesquiterpenes and trinorcarenes. The Diels–Alder reaction and subsequent photolysis play a crucial role in producing these compounds, showcasing its potential in organic synthesis and chemical transformations (Katayama et al., 1997).

2. Development of Soluble Polyimides Research into the development of soluble polyimides with polyalicyclic structures has utilized derivatives of bicyclo[2.2.2]oct-5-en-2-one. These polyimides, characterized by solubility in various solvents and thermal stability, demonstrate the compound's utility in advanced material science (Itamura et al., 1993).

3. Gas Electron Diffraction Studies Bicyclo[2.2.2]oct-5-en-2-one has been studied using gas electron diffraction techniques to understand its structural parameters, contributing valuable insights into molecular structures and bonding (Yokozeki & Kuchitsu, 1971).

4. Polymer Science Research The compound has found applications in polymer science, particularly in the ring-opening polymerization processes. This research contributes to the understanding of polymer structures and the development of new polymeric materials (Hamilton et al., 1985).

5. Photochemical Reactions and Stability Studies Bicyclo[2.2.2]oct-5-en-2-one's photochemical reactions, particularly in forming stable ketenes and studying their stability, have been a subject of interest. This research aids in understanding photochemical processes and stability of organic compounds (Ghosh, 2020).

properties

IUPAC Name

bicyclo[2.2.2]oct-5-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVGEBBKXJLFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944854
Record name Bicyclo[2.2.2]oct-5-en-2-one
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Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]oct-5-en-2-one

CAS RN

2220-40-8
Record name Bicyclo(2.2.2)oct-5-en-2-one
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Record name Bicyclo[2.2.2]oct-5-en-2-one
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Record name Bicyclo[2.2.2]oct-5-en-2-one
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Synthesis routes and methods I

Procedure details

A mixture of 7.0 g of α-acetoxyacrylonitrile and 3.2 g of 1,3-cyclohexadiene was heated in a closed microwave tube at 90° C. for 24 h. The obtained brown oil was taken up in DCM and evaporated. The crude mixture was washed over a pad of Celite (2 cm) using 300 mL of Hept-EtOAc (9:1) and then concentrated in vacuo. The yellow oil was redissolved in 10 mL DMSO and 3.2 g of KOH, dissolved in 5 mL water, was carefully added. The resulting black mixture was stirred for 2 d at rt, diluted with water and extracted 3 times with Hept. The combined organic phases were washed 3 times with brine, dried over Na2SO4 and concentrated in vacuo to obtain 1.0 g of rac-(1R*,4R*)-bicyclo[2.2.2]oct-5-en-2-one as beige solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-chloro-5-cyanobicyclo[2,2,2]oct-2-ene (65 g, 0.39 mol) (representing several runs of the foregoing procedure) in dimethyl sulfoxide (500 mL) was added potassium hydroxide (87.4 g, 1.56 mol) and water (30 mL). The resulting mixture was stirred at room temperature for 15 h, diluted with water (1000 mL) and extracted with ether (4×500 mL). The combined ether extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by chromatography on silica gel, eluting with mixtures of diethyl ether (1% to 5%) in petroleum ether, to give bicyclo[2,2,2]oct-5-en-2-one (23.8 g. 50% yield) as a white solid, 1H NMR (300 MHz, CDCl3) δ 1.53˜1.84 (m, 4H), 2.01˜2.02 (m, 2H), 2.96˜2.99 (m, 1H), 3.11˜3.13 (m, 1H), 6.15˜6.21 (m, 1H), 6.43˜6.48 (m, 1H); GCMS (m/z): 122.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
87.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.2]oct-5-en-2-one
Reactant of Route 2
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Reactant of Route 3
Bicyclo[2.2.2]oct-5-en-2-one
Reactant of Route 4
Bicyclo[2.2.2]oct-5-en-2-one
Reactant of Route 5
Bicyclo[2.2.2]oct-5-en-2-one
Reactant of Route 6
Bicyclo[2.2.2]oct-5-en-2-one

Citations

For This Compound
217
Citations
WJ Juo, TH Lee, WC Liu, S Ko… - The Journal of …, 2007 - ACS Publications
The levels of diastereoselection attainable by addition of vinylmagnesium bromide to a selection of bicyclo[2.2.2]octenone derivatives 1−6 in the presence of various Lewis acids such …
Number of citations: 22 pubs.acs.org
K Mislow, JG Berger - Journal of the American Chemical Society, 1962 - ACS Publications
In the preceding paper2 diverse instances were cited of optically active/3, 7-unsaturated ketones whose long wave length Cotton effects were most usefully discussed in terms of …
Number of citations: 111 pubs.acs.org
GV RaghavaáSharma - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
Generation of the thermodynamic dienolate of 9-bromocarvone derivatives 5,7 and 11 furnished the chiral bicyclo[2.2.2]octenones 6, 8 and 9 and 12 and 13 containing a bridgehead …
Number of citations: 28 pubs.rsc.org
T Uyehara, T Murayama, K Sakai, K Onda… - Bulletin of the …, 1998 - journal.csj.jp
A reaction of 1,4-dimethoxybicyclo[2.2.2]oct-5-en-2-one and R 1 MgX, followed by treatment with p-toluenesulfonic acid in benzene, gave the 5-methoxybicyclo[3.2.1]oct-6-en-2-one …
Number of citations: 21 www.journal.csj.jp
SD Parker, NAJ Rogers - Tetrahedron Letters, 1976 - Elsevier
7 In their study of the parent ketone (Ia), Givens et al. concluded that the 1, 3-acyl shift was a concerted process from the (n,~*) singlet state, ketene being subsequently formed via the …
Number of citations: 10 www.sciencedirect.com
PA Carrupt, P Vogel - Helvetica chimica acta, 1989 - Wiley Online Library
In CHCl 3 , CH 3 CN, or AcOH, benzeneselenenyl chloride (PhSeCl), bromide (PhSeBr), and acetate (PhSeOAc), 2‐nitrobenzenesulfenyl chloride (NO 2 C 6 H 4 SCl), and 2,4‐…
Number of citations: 43 onlinelibrary.wiley.com
T Uyehara, T Murayama, K Sakai, M Ueno, T Sato - Tetrahedron letters, 1996 - Elsevier
R 1 R ~R1 S RLI + 0 " 1:11 Page 1 Pergamon Tetrahedron Letters, Vol. 37, No. 40, pp. 7295-7298, 1996 Copyright © 1996 Elsevier Science l.,ul Printed in Great Britain. All rights reserved …
Number of citations: 26 www.sciencedirect.com
S Katayama, M Yamauchi - Chemical and pharmaceutical bulletin, 2005 - jstage.jst.go.jp
Treatment of 1, 8-di-tert-butyldimethylsilyloxybicyclo [2.2. 2] oct-5-en-2-ones having an electron-withdrawing group such as a nitro, formyl, cyano, and imido group at C-7 with a strong …
Number of citations: 11 www.jstage.jst.go.jp
T Rajamannar, KK Balasubramanian - Tetrahedron letters, 1988 - Elsevier
( n IH Page 1 Tetrahedron Letters,Vol.29,No.45,pp 5789-5792,1988 0040-4039/88 $3.00 + .OO Printed in Great Britain Pergamon Press plc ENOLATE ALKYLATION OF BICYCLO( 2.2.2)OCT-5-EN-2-ONE …
Number of citations: 28 www.sciencedirect.com
T Uyehara, Y Kabasawa, T Furuta… - Bulletin of the Chemical …, 1986 - journal.csj.jp
1-Methoxybicyclo[3.2.2]non-6-en-2-ones and the related compounds were derived I) from the Diels-Alder type 1,4-addition products of tropones with ethylene by selective reduction of …
Number of citations: 23 www.journal.csj.jp

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